2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride
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Description
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C20H27ClN8OS and its molecular weight is 463.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol; hydrochloride (CAS No. 1094069-99-4) is a complex organic molecule with significant potential in cancer therapy. It is primarily recognized for its role as an inhibitor of Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in various cancers.
- Molecular Formula : C20H26N8OS
- Molecular Weight : 426.54 g/mol
- CAS Number : 1094069-99-4
This compound acts as a potent inhibitor of Aurora A and B kinases, with reported IC50 values of 4 nM for Aurora A and 13 nM for Aurora B. By inhibiting these kinases, the compound disrupts mitotic processes, leading to improper chromosome segregation and subsequent cell death in cancer cells. This mechanism underlines its potential as an anti-cancer agent.
Anti-Cancer Efficacy
Research indicates that 2-[ethyl...;hydrochloride exhibits significant anti-proliferative effects across various cancer cell lines. Notable findings include:
- HCT116 Colorectal Cancer Cells : IC50 value of 6 nM.
- A2780 Ovarian Cancer Cells : IC50 values often below 5 nM.
- LNCap Prostate Cancer Cells : Demonstrated potent inhibition.
- K562 Leukemia Cells : Also showed significant sensitivity to the compound.
The selectivity towards specific kinases minimizes off-target effects, enhancing its therapeutic profile.
Comparison with Other Compounds
The following table summarizes the biological activity of related compounds:
Compound Name | Molecular Formula | IC50 (nM) | Key Features |
---|---|---|---|
SCH-1473759 | C20H26N8OS | 4 (Aurora A), 13 (Aurora B) | Directly binds to Aurora A/B; potent anti-cancer activity |
AZD1152 | C21H24N4O3S | Not specified | Aurora B inhibitor; used in leukemia treatment |
VX680 | C21H22N4O | Not specified | Selective Aurora kinase inhibitor; studied in various cancers |
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
- Study on Colorectal Cancer : The compound demonstrated a significant reduction in tumor growth in HCT116 xenograft models, indicating its potential for clinical application.
- Combination Therapy Studies : When combined with other chemotherapeutics, such as doxorubicin, enhanced anti-tumor effects were observed, suggesting synergistic potential .
Safety and Toxicology
Toxicological assessments have indicated that while the compound is effective against cancer cells, it is essential to evaluate its safety profile thoroughly. In vitro studies show that it exhibits lower toxicity to normal cells compared to cancerous ones, which is a promising aspect for further development .
Properties
IUPAC Name |
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8OS.ClH/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18;/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZMWNWFHDNTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.